Cas no 853400-98-3 (2-2-(4-methoxyphenyl)cyclopropylacetic acid)

2-2-(4-methoxyphenyl)cyclopropylacetic acid 化学的及び物理的性質
名前と識別子
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- Cyclopropaneacetic acid, 2-(4-methoxyphenyl)-
- 2-2-(4-methoxyphenyl)cyclopropylacetic acid
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- MDL: MFCD16306347
- インチ: 1S/C12H14O3/c1-15-10-4-2-8(3-5-10)11-6-9(11)7-12(13)14/h2-5,9,11H,6-7H2,1H3,(H,13,14)
- InChIKey: KBRGKJHCWDGEIX-UHFFFAOYSA-N
- ほほえんだ: C1(CC(O)=O)CC1C1=CC=C(OC)C=C1
計算された属性
- せいみつぶんしりょう: 206.094
- どういたいしつりょう: 206.094
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 15
- 回転可能化学結合数: 4
- 複雑さ: 231
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 2
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 46.5A^2
2-2-(4-methoxyphenyl)cyclopropylacetic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-264513-0.5g |
2-[2-(4-methoxyphenyl)cyclopropyl]acetic acid |
853400-98-3 | 95% | 0.5g |
$1014.0 | 2024-06-18 | |
Enamine | EN300-264513-5.0g |
2-[2-(4-methoxyphenyl)cyclopropyl]acetic acid |
853400-98-3 | 95% | 5.0g |
$3065.0 | 2024-06-18 | |
Enamine | EN300-264513-0.25g |
2-[2-(4-methoxyphenyl)cyclopropyl]acetic acid |
853400-98-3 | 95% | 0.25g |
$972.0 | 2024-06-18 | |
Enamine | EN300-264513-2.5g |
2-[2-(4-methoxyphenyl)cyclopropyl]acetic acid |
853400-98-3 | 95% | 2.5g |
$2071.0 | 2024-06-18 | |
Enamine | EN300-264513-1g |
2-[2-(4-methoxyphenyl)cyclopropyl]acetic acid |
853400-98-3 | 1g |
$1057.0 | 2023-09-14 | ||
Enamine | EN300-264513-0.05g |
2-[2-(4-methoxyphenyl)cyclopropyl]acetic acid |
853400-98-3 | 95% | 0.05g |
$888.0 | 2024-06-18 | |
Enamine | EN300-264513-10.0g |
2-[2-(4-methoxyphenyl)cyclopropyl]acetic acid |
853400-98-3 | 95% | 10.0g |
$4545.0 | 2024-06-18 | |
Enamine | EN300-264513-10g |
2-[2-(4-methoxyphenyl)cyclopropyl]acetic acid |
853400-98-3 | 10g |
$4545.0 | 2023-09-14 | ||
Enamine | EN300-264513-0.1g |
2-[2-(4-methoxyphenyl)cyclopropyl]acetic acid |
853400-98-3 | 95% | 0.1g |
$930.0 | 2024-06-18 | |
Enamine | EN300-264513-1.0g |
2-[2-(4-methoxyphenyl)cyclopropyl]acetic acid |
853400-98-3 | 95% | 1.0g |
$1057.0 | 2024-06-18 |
2-2-(4-methoxyphenyl)cyclopropylacetic acid 関連文献
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Bin Zhao,Feng Chen,Qiwei Huang,Jinlong Zhang Chem. Commun., 2009, 5115-5117
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Hiromu Kumagai,Ryou Matsunaga,Tatsuya Nishimura,Yuya Yamamoto,Satoshi Kajiyama,Yuya Oaki,Kei Akaiwa,Hirotaka Inoue,Hiromichi Nagasawa,Takashi Kato Faraday Discuss., 2012,159, 483-494
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3. Bufalin suppresses colorectal cancer cell growth through promoting autophagy in vivo and in vitroZhe Pan,Yunpeng Xie,Jie Bai,Qiuyue Lin,Xiaonan Cui,Ningning Zhang RSC Adv., 2018,8, 38910-38918
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5. Brønsted acid-catalyzed efficient Strecker reaction of ketones, amines and trimethylsilyl cyanide†Guang-Wu Zhang,Dong-Hua Zheng,Jing Nie,Teng Wang Org. Biomol. Chem., 2010,8, 1399-1405
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Li Tao,Wei Zhang,Yaxin Zhang,Mei Zhang,Yueying Zhang,Xing Niu,Qing Zhao,Zhenxing Liu,Yuyin Li,Aipo Diao Food Funct., 2021,12, 2914-2924
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Po-Jung Huang Dalton Trans., 2020,49, 16970-16978
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S. Ahmed Chem. Commun., 2009, 6421-6423
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Hale Ocak,Belkız Bilgin-Eran,Carsten Tschierske Soft Matter, 2013,9, 4590-4597
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Junfeng Xie,Shuang Li,Xiaodong Zhang,Jiajia Zhang,Ruoxing Wang,Hao Zhang,Bicai Pan,Yi Xie Chem. Sci., 2014,5, 4615-4620
2-2-(4-methoxyphenyl)cyclopropylacetic acidに関する追加情報
Professional Introduction to 2-2-(4-methoxyphenyl)cyclopropylacetic Acid (CAS No. 853400-98-3)
2-2-(4-methoxyphenyl)cyclopropylacetic acid, identified by its CAS number 853400-98-3, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and biochemistry. This compound belongs to the class of cyclopropylacetic acid derivatives, which are known for their diverse biological activities and potential therapeutic applications. The presence of a 4-methoxyphenyl group in its molecular structure enhances its pharmacological profile, making it a valuable scaffold for drug discovery and development.
The molecular structure of 2-2-(4-methoxyphenyl)cyclopropylacetic acid consists of a cyclopropyl ring substituted with an acetic acid moiety and a phenyl group bearing a methoxy substituent. This unique arrangement contributes to its distinct chemical properties, including solubility, stability, and reactivity. These characteristics make it an attractive candidate for further investigation in synthetic chemistry and medicinal chemistry.
In recent years, there has been growing interest in cyclopropylacetic acid derivatives due to their potential as intermediates in the synthesis of novel therapeutic agents. The cyclopropyl group, in particular, is known to enhance the metabolic stability and bioavailability of drug candidates. This has led to extensive research aimed at optimizing the pharmacokinetic properties of compounds containing this moiety.
One of the most compelling aspects of 2-2-(4-methoxyphenyl)cyclopropylacetic acid is its potential role in the development of new drugs targeting various diseases. For instance, studies have suggested that this compound may exhibit anti-inflammatory, analgesic, and even anticancer properties. These findings are based on preliminary in vitro and in vivo experiments that have demonstrated promising biological activity.
The synthesis of 2-2-(4-methoxyphenyl)cyclopropylacetic acid involves a series of well-defined chemical reactions that require precise control over reaction conditions. Advanced synthetic methodologies, such as palladium-catalyzed cross-coupling reactions and stereoselective hydrogenations, have been employed to achieve high yields and purity. These techniques are essential for ensuring that the final product meets the stringent requirements of pharmaceutical applications.
The pharmacological evaluation of 2-2-(4-methoxyphenyl)cyclopropylacetic acid has revealed several intriguing findings. In particular, its interaction with biological targets such as enzymes and receptors has been studied extensively. These interactions are critical for understanding how the compound exerts its therapeutic effects. Additionally, computational modeling techniques have been used to predict the binding affinity and mechanism of action of this compound.
Recent advancements in drug discovery technologies have enabled researchers to explore the potential of 2-2-(4-methoxyphenyl)cyclopropylacetic acid in more detail. High-throughput screening (HTS) methods have been employed to identify new derivatives with enhanced biological activity. Furthermore, structure-activity relationship (SAR) studies have provided valuable insights into how modifications to the molecular structure can improve pharmacological properties.
The safety profile of 2-2-(4-methoxyphenyl)cyclopropylacetic acid is another critical aspect that has been thoroughly investigated. Preclinical studies have assessed its toxicity, carcinogenicity, and other safety parameters. These studies are essential for ensuring that the compound is safe for use in humans before it can be advanced into clinical trials. The results from these studies have been encouraging, suggesting that this compound may be well-tolerated at therapeutic doses.
The future prospects for 2-2-(4-methoxyphenyl)cyclopropylacetic acid are promising, with ongoing research aimed at further elucidating its mechanisms of action and exploring new therapeutic applications. Collaborative efforts between academic institutions and pharmaceutical companies are likely to drive innovation in this area. Additionally, regulatory agencies will play a crucial role in overseeing the development and approval process for new drugs derived from this compound.
In conclusion, 2-2-(4-methoxyphenyl)cyclopropylacetic acid (CAS No. 853400-98-3) is a fascinating compound with significant potential in pharmaceutical research and development. Its unique chemical structure, combined with promising biological activity, makes it an attractive candidate for further investigation. As research continues to uncover new insights into its pharmacological properties, this compound is poised to make meaningful contributions to the field of medicine.
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